2-Butylheptan-1-ol

Description

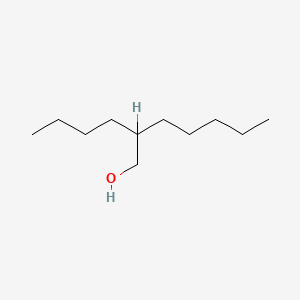

2-Butylheptan-1-ol (theoretical structure: CH₃(CH₂)₄CH(CH₂CH₂CH₂CH₃)CH₂OH) is a branched primary alcohol with a molecular formula of C₁₁H₂₄O and a molecular weight of 172.31 g/mol.

Propriétés

IUPAC Name |

2-butylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-9-11(10-12)8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVGIYDGIOTKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006071 | |

| Record name | 2-Butylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85508-26-5 | |

| Record name | 2-Butyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85508-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Butylheptan-1-ol can be synthesized through several methods:

Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction converts the alkene into an alcohol.

Grignard Reaction: This involves the reaction of an alkyl magnesium halide (Grignard reagent) with a carbonyl compound, followed by hydrolysis to yield the alcohol.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of the corresponding aldehyde or ketone. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium .

Analyse Des Réactions Chimiques

2-Butylheptan-1-ol undergoes various chemical reactions, including:

Oxidation: When oxidized, this compound can form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with halogens using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming alkyl halides.

Major Products Formed:

- Oxidation: 2-Butylheptanal or 2-Butylheptanoic acid

- Reduction: 2-Butylheptane

- Substitution: 2-Butylheptyl chloride or 2-Butylheptyl bromide .

Applications De Recherche Scientifique

2-Butylheptan-1-ol is utilized in various fields of scientific research:

Chemistry: It serves as a solvent and intermediate in organic synthesis.

Biology: It is used in the study of metabolic pathways and enzyme reactions.

Medicine: Research explores its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of fragrances, flavors, and plasticizers.

Mécanisme D'action

The mechanism of action of 2-Butylheptan-1-ol involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. Additionally, its hydrophobic carbon chain can interact with lipid bilayers, altering membrane fluidity and permeability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key properties of 2-butylheptan-1-ol (theoretical) and related alcohols, inferred from available evidence and structural trends:

Key Findings:

Branching Effects: this compound’s longer alkyl chain (C11) compared to 2-propylheptan-1-ol (C10) suggests higher hydrophobicity and boiling point. Branched alcohols generally exhibit lower melting points and higher solubility in nonpolar solvents than linear isomers . The butyl substituent in this compound may reduce intermolecular hydrogen bonding compared to 1-octanol, leading to lower viscosity and volatility.

Hazard Considerations :

- 2-Propylheptan-1-ol (CAS 10042-59-8) shares hazards common to mid-chain alcohols: skin/eye irritation (H315/H319) and aquatic toxicity (H412) . This compound likely poses similar risks, though experimental data is absent.

Functional Group Positioning: Primary alcohols like this compound are more reactive in esterification and oxidation reactions than secondary or tertiary analogs. This contrasts with phenol derivatives (e.g., 4-tert-butylphenol, CAS 98-54-4), which exhibit acidity due to aromatic hydroxyl groups .

Activité Biologique

2-Butylheptan-1-ol, a long-chain fatty alcohol, is of significant interest due to its potential biological activities. This compound is structurally characterized by a butyl group attached to a heptanol backbone, which may influence its interactions with biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals, agriculture, and industrial processes.

This compound has the following chemical properties:

- Molecular Formula : C_{10}H_{22}O

- Molecular Weight : 158.28 g/mol

- CAS Number : 112-89-6

Biological Activity Overview

Research on the biological activity of this compound has revealed several key areas of interest:

- Antimicrobial Activity : Studies have demonstrated that long-chain fatty alcohols exhibit varying degrees of antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.

- Cytotoxicity : The cytotoxic effects of fatty alcohols on cancer cell lines have been investigated. It is essential to assess the IC50 values to determine the concentration at which the compound exhibits half-maximal inhibitory effects on cell viability.

- Antioxidant Properties : The ability of this compound to scavenge free radicals and reduce oxidative stress is another area of research focus.

Antimicrobial Activity

A study assessing the antimicrobial properties of various alcohols found that this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:

| Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 60 |

| Bacillus subtilis | 18 | 45 |

These findings suggest that this compound can be a potential candidate for developing antimicrobial agents.

Cytotoxicity Studies

In vitro studies conducted on various cancer cell lines have shown that this compound exhibits cytotoxic effects. The following table presents IC50 values for different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 35 |

| PC3 (prostate cancer) | 40 |

These results indicate that the compound has varying degrees of effectiveness across different types of cancer cells, warranting further investigation into its mechanism of action.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated that the compound has a moderate ability to reduce oxidative stress, with an IC50 value of approximately 70 µg/mL. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Case Studies

Several case studies have highlighted the application of fatty alcohols, including this compound, in various fields:

- Pharmaceutical Applications : Research has shown that fatty alcohols can enhance drug solubility and stability, improving bioavailability when used as excipients in pharmaceutical formulations.

- Agricultural Uses : Fatty alcohols have been studied for their potential as natural pesticides or growth enhancers in agricultural practices, contributing to sustainable farming methods.

- Cosmetic Industry : The moisturizing properties of long-chain fatty alcohols make them valuable ingredients in cosmetic formulations aimed at skin hydration and protection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.